molecular formula C6H11NO B3099231 2-Azaspiro[3.3]heptan-5-ol CAS No. 1352546-78-1

2-Azaspiro[3.3]heptan-5-ol

Cat. No.: B3099231
CAS No.: 1352546-78-1
M. Wt: 113.16
InChI Key: OOMIMZFFLZQKIU-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-5-ol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.

Mechanism of Action

Target of Action

The primary targets of 2-Azaspiro[3It’s worth noting that this compound is a part of a family of sterically constrained amino acids . These compounds are known to be efficient and selective ligands for various biological targets , suggesting that 2-Azaspiro[3.3]heptan-5-ol may interact with a range of biological targets.

Mode of Action

The exact mode of action of 2-Azaspiro[3Sterically constrained compounds like 2-azaspiro[33]heptan-5-ol are known to interact with their targets through pre-organization of functional groups . This allows them to bind to their targets with high efficiency and selectivity .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azaspiro[3Given its structural similarity to certain amino acids , it may influence pathways involving these molecules.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azaspiro[3Its hydrochloride form is known to be a liquid at room temperature , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 2-Azaspiro[3As a member of the sterically constrained amino acids family , it may have pronounced biological activity .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Azaspiro[3It’s worth noting that the compound’s hydrochloride form is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-5-ol typically involves cyclization reactions. One common method includes the cyclization of 3,3-bis(halomethyl)oxetane with amines in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (Dimethylformamide) at elevated temperatures (around 80°C) . Another approach involves the diastereoselective addition of ethyl cyclobutanecarboxylate anions to imines, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but scalable routes typically focus on optimizing yield and purity while minimizing costs and safety risks. Protecting group-free routes and the use of cost-effective reagents are often prioritized .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrogen-containing ring can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives of the original compound .

Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-1-2-6(5)3-7-4-6/h5,7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIMZFFLZQKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1O)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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